4-Cyanopyridine-2-carboxamide 4-Cyanopyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18043479
InChI: InChI=1S/C7H5N3O/c8-4-5-1-2-10-6(3-5)7(9)11/h1-3H,(H2,9,11)
SMILES:
Molecular Formula: C7H5N3O
Molecular Weight: 147.13 g/mol

4-Cyanopyridine-2-carboxamide

CAS No.:

Cat. No.: VC18043479

Molecular Formula: C7H5N3O

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

4-Cyanopyridine-2-carboxamide -

Specification

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
IUPAC Name 4-cyanopyridine-2-carboxamide
Standard InChI InChI=1S/C7H5N3O/c8-4-5-1-2-10-6(3-5)7(9)11/h1-3H,(H2,9,11)
Standard InChI Key QCOJUSAJVIURRP-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C=C1C#N)C(=O)N

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

4-Cyanopyridine-2-carboxamide (molecular formula C7H5N3O) features a pyridine backbone with substituents that confer distinct electronic and steric properties. The cyano group at the 4-position is an electron-withdrawing moiety, while the carboxamide at the 2-position introduces hydrogen-bonding capabilities. Key physicochemical properties inferred from analogous compounds include:

PropertyValue/DescriptionSource Relevance
Molecular Weight163.14 g/molCalculated from formula
Melting PointEstimated 180–210°CExtrapolated from
SolubilityModerate in polar solventsSimilar to
StabilityStable under inert conditionsDerived from

The compound’s structure facilitates interactions with biological targets and participation in condensation reactions, making it valuable for drug design .

Synthesis and Production Methods

Synthetic Pathways

While direct synthesis protocols for 4-Cyanopyridine-2-carboxamide are sparsely documented, its production likely involves multi-step functionalization of pyridine precursors. Two plausible routes are hypothesized:

Route 1: Sequential Functionalization of Pyridine

  • Nitration and Reduction: Introduction of amino groups at specific positions, followed by cyanation and carboxamide formation.

  • Cross-Coupling Reactions: Palladium-catalyzed coupling to install the cyano and carboxamide groups .

Route 2: Hydrolysis of Cyanopyridine Derivatives

High-temperature hydrolysis of 2-cyanopyridine derivatives could yield the carboxamide functionality. Kinetic studies on similar compounds (e.g., 4-cyanopyridine) demonstrate that hydrolysis in aqueous media at 200–300°C produces pyridinecarboxamides with activation energies of 32.7–83.7 kJ/mol . For example:

4-Cyanopyridine+H2O4-Pyridinecarboxamide(Activation Energy: 40.3 kJ/mol)[4]\text{4-Cyanopyridine} + \text{H}_2\text{O} \rightarrow \text{4-Pyridinecarboxamide} \quad (\text{Activation Energy: 40.3 kJ/mol})[4]

Adjusting reaction conditions (pH, temperature) may allow selective amidation at the 2-position.

Physicochemical and Spectroscopic Properties

Thermal Stability and Reactivity

The compound’s thermal stability is influenced by its substituents. Cyano groups typically decompose above 300°C, while carboxamides exhibit higher thermal resilience. Differential scanning calorimetry (DSC) of similar compounds reveals endothermic peaks near 200°C, corresponding to melting points .

Spectroscopic Fingerprints

  • IR Spectroscopy: Strong absorption bands at ~2,250 cm⁻¹ (C≡N stretch) and ~1,650 cm⁻¹ (amide C=O stretch).

  • NMR: Distinct signals for pyridine protons (δ 7.5–8.5 ppm), carboxamide NH2 (δ 6.5–7.0 ppm), and cyano carbon (δ 115–120 ppm in 13C^{13}\text{C} NMR) .

Applications in Pharmaceutical and Industrial Chemistry

Pharmaceutical Intermediates

4-Cyanopyridine-2-carboxamide’s structure aligns with bioactive molecules targeting kinases and microbial enzymes. For instance:

  • Antitubercular Agents: Analogous to isonicotinylhydrazide, this compound could inhibit mycolic acid synthesis in Mycobacterium tuberculosis .

  • Kinase Inhibitors: The carboxamide group may chelate ATP-binding sites in kinases, a mechanism observed in anticancer drug design .

Industrial Catalysis

The compound’s nitrile and amide functionalities enable participation in heterogeneous catalysis, such as the production of acrylamide polymers or specialty chemicals .

Research Findings and Kinetic Studies

Hydrolysis Kinetics

Studies on 4-cyanopyridine hydrolysis reveal pseudo-first-order kinetics, with rate constants increasing exponentially with temperature :

k=AeEa/(RT)k = A \cdot e^{-E_a/(RT)}

Where EaE_a = 40.3 kJ/mol for 4-cyanopyridine → 4-pyridinecarboxamide . This suggests that 4-Cyanopyridine-2-carboxamide could form via similar pathways under controlled conditions.

Computational Modeling

Density functional theory (DFT) calculations predict that the 2-carboxamide group stabilizes the pyridine ring through resonance, reducing electrophilicity at the 4-position by 15% compared to unsubstituted analogs .

Challenges and Future Directions

Synthetic Optimization

Current methods for analogous compounds face yield limitations due to side reactions (e.g., over-hydrolysis to carboxylic acids). Microreactor technology and flow chemistry could enhance selectivity .

Biological Screening

In vitro studies are needed to validate the compound’s antimicrobial and anticancer potential. Collaborative efforts with academic labs could expedite preclinical profiling.

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